![molecular formula C21H14BrClIN3O2 B330199 N-[6-BROMO-2-(4-CHLOROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-2-IODOBENZAMIDE](/img/structure/B330199.png)
N-[6-BROMO-2-(4-CHLOROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-2-IODOBENZAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[6-BROMO-2-(4-CHLOROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-2-IODOBENZAMIDE is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes bromine, chlorine, and iodine atoms, making it a subject of interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-BROMO-2-(4-CHLOROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-2-IODOBENZAMIDE typically involves multiple steps:
Formation of the Quinazolinone Core: The initial step involves the synthesis of the quinazolinone core. This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents under acidic or basic conditions.
Halogenation: The introduction of bromine and iodine atoms is usually carried out through halogenation reactions. Bromination can be achieved using bromine or N-bromosuccinimide (NBS), while iodination can be performed using iodine or N-iodosuccinimide (NIS).
Coupling Reactions: The final step involves coupling the halogenated quinazolinone with 4-chlorophenyl derivatives. This can be done using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the quinazolinone ring, potentially converting it to a hydroxyl group.
Substitution: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace halogen atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction could produce hydroxyquinazolinones.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-[6-BROMO-2-(4-CHLOROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-2-IODOBENZAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-cancer, anti-inflammatory, or antimicrobial activities, although further research is needed to confirm these effects.
Industry
In the industrial sector, this compound could be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its halogenated structure makes it a versatile intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of N-[6-BROMO-2-(4-CHLOROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-2-IODOBENZAMIDE is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The presence of halogen atoms may enhance its binding affinity and selectivity towards these targets, potentially modulating biological pathways involved in disease processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-bromo-4-chlorophenyl)-4-oxo-1,4-dihydroquinazoline-3-carboxamide
- N-(6-iodo-2-(4-chlorophenyl)-4-oxo-1,4-dihydroquinazolin-3-yl)benzamide
- N-(6-bromo-2-(4-fluorophenyl)-4-oxo-1,4-dihydroquinazolin-3-yl)benzamide
Uniqueness
N-[6-BROMO-2-(4-CHLOROPHENYL)-4-OXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-2-IODOBENZAMIDE is unique due to the combination of bromine, chlorine, and iodine atoms in its structure. This tri-halogenated configuration may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C21H14BrClIN3O2 |
|---|---|
Molekulargewicht |
582.6 g/mol |
IUPAC-Name |
N-[6-bromo-2-(4-chlorophenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]-2-iodobenzamide |
InChI |
InChI=1S/C21H14BrClIN3O2/c22-13-7-10-18-16(11-13)21(29)27(19(25-18)12-5-8-14(23)9-6-12)26-20(28)15-3-1-2-4-17(15)24/h1-11,19,25H,(H,26,28) |
InChI-Schlüssel |
BDVPMSOXLATVTE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NN2C(NC3=C(C2=O)C=C(C=C3)Br)C4=CC=C(C=C4)Cl)I |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NN2C(NC3=C(C2=O)C=C(C=C3)Br)C4=CC=C(C=C4)Cl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[[2-(Trifluoromethyl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B330117.png)
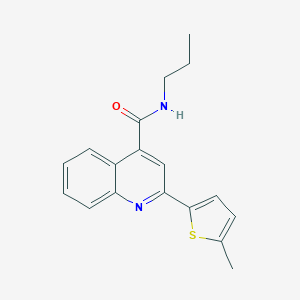
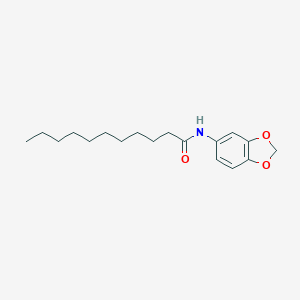
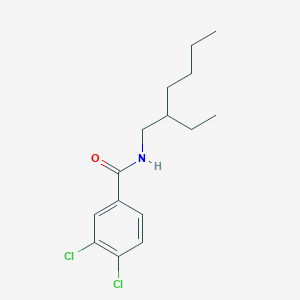
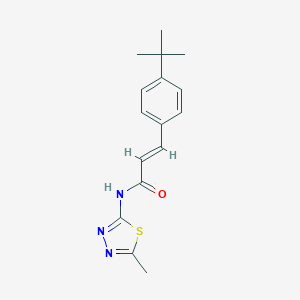
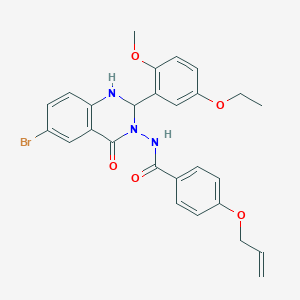
![3-{4-nitrophenyl}-N-{2-[4-(3-{4-nitrophenyl}acryloyl)-1-piperazinyl]ethyl}acrylamide](/img/structure/B330128.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]heptanamide](/img/structure/B330129.png)
![2-(4-bromophenyl)-N-[2-(4-{[2-(4-bromophenyl)-4-quinolinyl]carbonyl}-1-piperazinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B330133.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide](/img/structure/B330136.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]undecanamide](/img/structure/B330137.png)
![(E)-1-{2,5-DIMETHYL-4-[(E)-3-PHENYL-2-PROPENOYL]PIPERAZINO}-3-PHENYL-2-PROPEN-1-ONE](/img/structure/B330138.png)
![N-(4-oxo-2-[4-(pentyloxy)phenyl]-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide](/img/structure/B330139.png)
![Methyl 2-({[2-(3-bromophenyl)-4-quinolinyl]carbonyl}amino)benzoate](/img/structure/B330140.png)
